

# **Chemical and physical properties of Caffeine-D3**

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Compound of Interest		
Compound Name:	Caffeine-D3	
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An In-depth Technical Guide to the Chemical and Physical Properties of Caffeine-D3

### Introduction

Caffeine-D3, a deuterated analog of caffeine, is a stable isotope-labeled compound essential in analytical and biomedical research. Its primary utility lies in its application as an internal standard for the highly accurate quantification of caffeine in various biological matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The incorporation of three deuterium atoms on one of the methyl groups results in a molecule that is chemically identical to caffeine but has a distinct, higher molecular weight. This property allows for its differentiation from the naturally occurring analyte during analysis, enabling precise and reliable measurements critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4][5] This guide provides a comprehensive overview of the chemical and physical properties of Caffeine-D3, detailed experimental protocols for its use, and visualizations of relevant workflows and metabolic pathways.

# **Chapter 1: Chemical and Physical Properties**

The fundamental chemical and physical characteristics of **Caffeine-D3** are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

### **General Properties**

**Caffeine-D3** is typically available as a white powder or a neat solid.[1][6] The key identifying information and physical properties are presented in Table 1.



Property	Value	Reference
Chemical Name	3,7-dihydro-3,7-dimethyl-1- (methyl-d3)-1H-purine-2,6- dione	[3][7]
Synonyms	Caffeine-d3 (1-methyl-d3), Methyltheobromine-d3	[3][8]
Molecular Formula	C8H7D3N4O2	[1][3]
Molecular Weight	197.21 g/mol	[1][9]
CAS Number	26351-03-1	[1][3][8]
Appearance	White to Off-White Solid/Powder	[1][6][9]
Purity	>95% (HPLC) or ≥98%	[1][3][8]
Melting Point	235-238 °C (for unlabeled caffeine)	[10]

Note: The melting point for **Caffeine-D3** is not explicitly stated in the searched literature; the provided value is for unlabeled caffeine.

# **Solubility**

The solubility of **Caffeine-D3** in various solvents is a critical parameter for preparing standard solutions and for its use in different analytical methods.

Solvent	Solubility	Reference
DMF	10 mg/mL	[6]
DMSO	2 mg/mL	[6]
Ethanol	0.2 mg/mL	[6]
PBS (pH 7.2)	5 mg/mL	[6]
Water	Soluble	[1]



Unlabeled caffeine is moderately soluble in water at room temperature (2 g/100 mL) and highly soluble in boiling water (66 g/100 mL).[10] It is also moderately soluble in ethanol (1.5 g/100 mL).[10] The solubility of caffeine in chloroform and dichloromethane is higher than in other common solvents.[11]

## **Storage and Stability**

Proper storage is essential to maintain the integrity and stability of **Caffeine-D3**.

Condition	Details	Reference
Storage Temperature	-20°C or +4°C	[3][8][9]
Shipping Temperature	Room temperature	[1][3]
Stability	≥ 4 years at -20°C	[3]

# **Chapter 2: Spectroscopic Data**

Spectroscopic data is fundamental for the identification and quantification of Caffeine-D3.

# **Mass Spectrometry**

In mass spectrometry, **Caffeine-D3** is distinguished from unlabeled caffeine by its molecular ion peak. For electron impact ionization, the unfragmented molecular ion of caffeine appears at an m/z of 194, while for **Caffeine-D3**, it is observed at an m/z of 197.[12][13] This mass difference is the basis of its use as an internal standard.

### **NMR Spectroscopy**

The ¹H and ¹³C NMR spectra of caffeine are well-characterized. In the ¹H NMR spectrum of unlabeled caffeine, the methyl groups typically show singlet peaks between 3.2 and 4.0 ppm, and a proton in the imidazole ring resonates around 7.5-8.0 ppm.[14][15] For **Caffeine-D3** (1-methyl-d3), the singlet corresponding to the 1-methyl group would be absent in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum would show a characteristic splitting pattern due to coupling with deuterium.

# **Chapter 3: Experimental Protocols**



**Caffeine-D3** is predominantly used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application.

# Quantification of Caffeine in Human Plasma by LC-MS/MS

This method is adapted from a validated procedure for determining caffeine levels in biological samples.[16]

- Sample Preparation (Protein Precipitation):
  - $\circ$  To 50  $\mu L$  of human plasma, add a known concentration of **Caffeine-D3** solution as the internal standard.
  - Add 150 μL of acetonitrile to precipitate the plasma proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge the sample at 14,000 rpm for 10 minutes.
  - Transfer the supernatant to a new vial for LC-MS/MS analysis.
- Chromatographic Separation:
  - Column: GL Sciences InertSustain C18 Column (4.6 x 50 mm, 5 μm).[16]
  - Mobile Phase: A gradient of formic acid, water, and methanol.[16]
  - Flow Rate: 1 mL/min.[16]
  - Column Temperature: 40 °C.[16]
- Mass Spectrometry Detection:
  - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[16]
  - Detection Mode: Multiple Reaction Monitoring (MRM).[16]



 MRM Transitions: Monitor the specific precursor-to-product ion transitions for both caffeine and Caffeine-D3.

### Quantification of Caffeine by GC-MS

This protocol is based on a general procedure for the analysis of caffeine using an internal standard.[12]

- Sample Preparation (Liquid-Liquid Extraction):
  - Spike the sample (e.g., a beverage) with a known amount of **Caffeine-D3**.
  - Perform an organic extraction using a suitable solvent like dichloromethane or methanol.
     [12]
  - Evaporate the organic layer to dryness under a stream of nitrogen.
  - Reconstitute the residue in a known volume of solvent suitable for GC injection.
- Gas Chromatography:
  - Column: A non-polar or medium-polarity column, such as one with an OV-1701 stationary phase.[5]
  - Injection Mode: Splitless.[5]
  - Temperature Program: An appropriate temperature gradient to separate caffeine from other matrix components.
- Mass Spectrometry:
  - Ionization: Electron Impact (EI) at 70 eV.[5][13]
  - Detection Mode: Selected Ion Monitoring (SIM).
  - Ions to Monitor: m/z 194 for caffeine and m/z 197 for Caffeine-D3.[12][13]

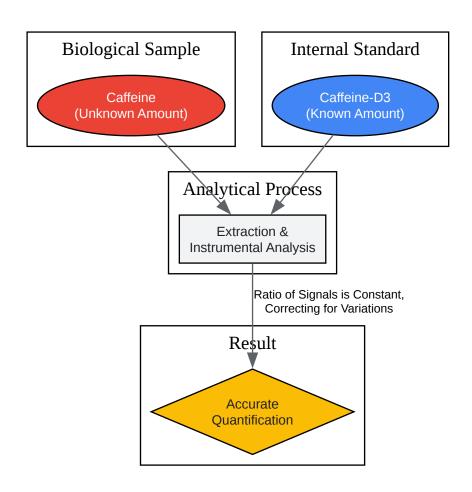
## **Chapter 4: Visualizations**



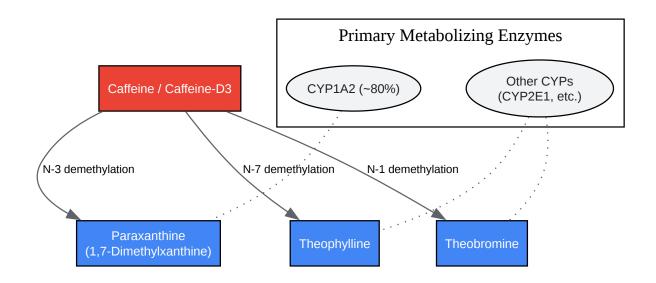
Diagrams are provided to illustrate key workflows and biological pathways relevant to the use of **Caffeine-D3**.

## **Experimental Workflow for LC-MS/MS Quantification**









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### References

- 1. lumiprobe.com [lumiprobe.com]
- 2. CAFFEINE-D3 | 26351-04-2 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. CAFFEINE-D3 (1-METHYL-D3) CAS#: 26351-03-1 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Caffeine-d3 (1-methyl-d3) | LGC Standards [lgcstandards.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Caffeine Wikipedia [en.wikipedia.org]



- 11. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. Caffeine(58-08-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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